4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione
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Overview
Description
4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isothiocyanates with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A saturated analog with different reactivity.
Uniqueness
4-Methyl-3-propan-2-yl-1,3-thiazole-2-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
16486-32-1 |
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Molecular Formula |
C7H11NS2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5(2)8-6(3)4-10-7(8)9/h4-5H,1-3H3 |
InChI Key |
GZKMBLWVILJUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C(C)C |
Canonical SMILES |
CC1=CSC(=S)N1C(C)C |
Synonyms |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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